3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
CAS No.: 1346602-98-9
Cat. No.: VC0193048
Molecular Formula: C40H42N4O6
Molecular Weight: 674.8
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346602-98-9 |
|---|---|
| Molecular Formula | C40H42N4O6 |
| Molecular Weight | 674.8 |
| IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[2-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethylamino]propan-2-ol |
| Standard InChI | InChI=1S/C40H42N4O6/c45-27(25-49-37-17-7-13-33-39(37)29-9-1-3-11-31(29)43-33)23-41-19-21-47-35-15-5-6-16-36(35)48-22-20-42-24-28(46)26-50-38-18-8-14-34-40(38)30-10-2-4-12-32(30)44-34/h1-18,27-28,41-46H,19-26H2 |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCNCC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O |
| Appearance | Off-White Solid |
| Melting Point | 97-104°C |
Introduction
3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol) is a complex organic compound with a molecular formula of C₄₀H₄₂N₄O₆ and a molecular weight of approximately 674.8 g/mol . This compound features a unique arrangement of phenylene and carbazole moieties, which are known for their bioactivity and potential applications in various fields, including medicine and materials science.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 1,2-phenylenebis(oxy) core, followed by the introduction of azanediyl groups and the attachment of carbazole-derived moieties. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for achieving high purity and yield.
Chemical Reactions and Derivatives
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Biological Activity and Applications
Research suggests that compounds with structural similarities to 3,3'-(((1,2-phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol) exhibit various biological activities:
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Antimicrobial Activity: Derivatives related to carbazole structures have shown significant antimicrobial properties against bacteria and fungi.
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Cytotoxicity: Certain derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties.
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Anti-biofilm Activity: Effective against biofilms formed by pathogens, which is critical in treating chronic infections.
Materials Science Applications
The unique properties of this compound make it a candidate for use in materials science:
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Organic Light Emitting Diodes (OLEDs): Its structural properties may allow it to function as an emissive layer in OLED technology.
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Polymeric Materials: The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities.
Medicinal Chemistry
In medicinal chemistry, this compound is of interest due to its potential as an anticancer agent and its neuroprotective effects. Its ability to interact with cellular targets suggests potential applications in drug development.
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